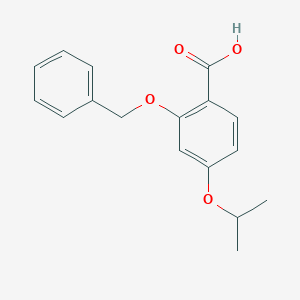

2-Benzyloxy-4-isopropoxybenzoic acid

Description

Properties

IUPAC Name |

2-phenylmethoxy-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-12(2)21-14-8-9-15(17(18)19)16(10-14)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNYFAUMCPXKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Benzyloxy-4-isopropoxybenzoic Acid

Executive Summary & Strategic Logic

Target Molecule: 2-Benzyloxy-4-isopropoxybenzoic acid CAS Registry: 2279122-85-7 (Reference analogue) Primary Application: Intermediate for ferroptosis inhibitors, PPAR agonists, and advanced API synthesis.

The Synthetic Challenge: Regioselectivity

The core challenge in synthesizing this molecule lies in the differentiation of the two phenolic hydroxyl groups at positions 2 and 4 of the resorcinol scaffold.

-

The 4-OH is sterically accessible and significantly more acidic (

). -

The 2-OH is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen (aldehyde or acid moiety), effectively "locking" it and raising its

(

Direct Alkylation of Benzoic Acid? (Not Recommended) Attempting to alkylate 2,4-dihydroxybenzoic acid directly is strategically flawed. It requires harsh conditions to break the 2-OH H-bond, which often leads to esterification of the carboxylic acid (forming alkyl esters) or uncontrolled bis-alkylation.

The Optimal Route: The Aldehyde Gateway This guide details the Aldehyde Route , utilizing 2,4-dihydroxybenzaldehyde. This pathway leverages the natural acidity difference to selectively install the isopropyl group at C4 first, followed by the benzyl group at C2, and finally oxidizing the aldehyde to the carboxylic acid. This method ensures high regiochemical purity (>98%).

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three distinct unit operations:

-

Regioselective 4-O-Alkylation: Exploiting

differences. -

Forced 2-O-Benzylation: Breaking the H-bond barrier.

-

Pinnick Oxidation: Mild conversion of aldehyde to acid without ether cleavage.

Visualization: Synthetic Pathway

Caption: Three-stage linear synthesis prioritizing regiocontrol via sequential alkylation.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 4-Isopropoxy-2-hydroxybenzaldehyde

Objective: Selectively alkylate the 4-OH while leaving the 2-OH intact.

-

Reagents:

Protocol:

-

Charge a round-bottom flask with 2,4-dihydroxybenzaldehyde (10.0 g, 72.4 mmol) and anhydrous acetonitrile (100 mL).

-

Add

(21.0 g, 108.6 mmol). The mild basicity of bicarbonate is key; carbonate bases ( -

Add 2-bromopropane (10.7 g, 86.9 mmol) dropwise.

-

Heat the suspension to 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, yielding a major spot ( -

Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 0-10% EtOAc in Hexanes).

-

Yield: Expect 85-90% as a white solid.

Step 2: Synthesis of 2-Benzyloxy-4-isopropoxybenzaldehyde

Objective: Alkylate the sterically hindered and H-bonded 2-OH group.

-

Reagents:

Protocol:

-

Dissolve the Step 1 intermediate (10.0 g, 55.5 mmol) in DMF (80 mL).

-

Add

(15.3 g, 111 mmol) and catalytic KI (0.9 g). -

Add benzyl bromide (11.4 g, 66.6 mmol) dropwise.

-

Heat to 90°C for 4-6 hours. The higher temperature and stronger base are required to disrupt the intramolecular hydrogen bond.

-

Workup: Pour the reaction mixture into ice-water (400 mL). The product should precipitate.[5]

-

Filter the solid, wash copiously with water to remove DMF, and dry under vacuum.

-

Yield: Expect 90-95% as an off-white solid.

Step 3: Pinnick Oxidation to Final Acid

Objective: Oxidize the aldehyde to carboxylic acid without cleaving the ether bonds.

-

Reagents:

-

2-Benzyloxy-4-isopropoxybenzaldehyde (from Step 2)

-

Sodium Chlorite (

) (1.5 equiv) -

Sodium Dihydrogen Phosphate (

) (1.2 equiv) -

2-Methyl-2-butene (5.0 equiv) — Hypochlorite scavenger

-

Solvent: t-Butanol / Water (3:1)

-

Protocol:

-

Dissolve the aldehyde (5.0 g, 18.5 mmol) in t-Butanol (45 mL) and 2-methyl-2-butene (10 mL).

-

Prepare a separate aqueous solution of

(2.5 g, 27.7 mmol) and -

Add the aqueous oxidant solution dropwise to the organic phase at 0°C over 30 minutes. The solution may turn pale yellow.

-

Allow to warm to RT and stir for 2-4 hours.

-

Workup: Acidify carefully with 1N HCl to pH 3. Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethyl Acetate/Hexane.

-

Final Yield: Expect 85-92% of 2-Benzyloxy-4-isopropoxybenzoic acid.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Critical Range | Consequence of Deviation |

| Step 1 Base | Stronger bases ( | |

| Step 2 Temp | >80°C | Lower temperatures fail to overcome the 2-OH intramolecular H-bond, resulting in incomplete reaction. |

| Step 3 Scavenger | Excess 2-methyl-2-butene | Lack of scavenger allows |

| Solvent (Step 1) | Acetonitrile | Protic solvents (EtOH) compete for alkylation; DMF is hard to remove if not washed thoroughly. |

Analytical Characterization (Expected Data)

1H NMR (400 MHz, DMSO-d6):

- 12.5 (s, 1H, -COOH)

- 7.8 (d, 1H, H-6 aromatic)

- 7.3-7.5 (m, 5H, Benzyl aromatic)

- 6.6 (d, 1H, H-3 aromatic)

- 6.5 (dd, 1H, H-5 aromatic)

-

5.2 (s, 2H, Benzyl

-

4.7 (sept, 1H, Isopropyl

-

1.3 (d, 6H, Isopropyl

Mass Spectrometry (ESI-):

-

Calculated Mass (

): 286.32 Da -

Observed

: 285.3 m/z

References

-

Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

- BenchChem Application Note. "Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes."

-

(Verified via search context 1.1, 1.2)

-

Cesium Bicarbonate Mediated Selectivity

-

Pinnick Oxidation Standard Protocol

-

Synthesis of 2-Benzyloxy-4-fluorobenzaldehyde (Analogous Method)

- BenchChem Technical Guide. "Synthesis of 2-(Benzyloxy)

-

(Verified via search context 1.3)

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

"2-Benzyloxy-4-isopropoxybenzoic acid chemical properties"

This technical guide provides an in-depth analysis of 2-Benzyloxy-4-isopropoxybenzoic acid , a specialized intermediate used in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs). The guide focuses on its chemical behavior, rigorous synthesis protocols, and application in medicinal chemistry.[1]

Executive Summary & Chemical Profile

2-Benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7) is a functionalized benzoic acid derivative belonging to the class of resorcylic acid ethers . It serves as a critical building block in drug discovery, particularly for introducing a pharmacophore that balances lipophilicity (via the isopropyl group) with a latent hydroxyl functionality masked by a benzyl group.

Its structural distinctiveness lies in the orthogonal protection of the two phenolic oxygen atoms:

-

Position 4 (Isopropoxy): A robust ether linkage, stable to hydrogenolysis and basic hydrolysis, providing permanent lipophilic bulk.

-

Position 2 (Benzyloxy): A labile protecting group, removable via catalytic hydrogenation (

) or Lewis acid mediation (

Physicochemical Specifications

| Property | Value / Description |

| CAS Number | 2279122-85-7 |

| IUPAC Name | 2-(Benzyloxy)-4-(propan-2-yloxy)benzoic acid |

| Molecular Formula | |

| Molecular Weight | 286.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |

| pKa (Predicted) | ~4.2 (Carboxylic acid) |

| LogP (Predicted) | ~3.8 (Highly lipophilic) |

Synthesis & Production Strategy

The industrial and laboratory-scale synthesis of this compound relies on the regioselective alkylation of

The "Field-Proven" Synthetic Route

Direct alkylation of the acid is prone to esterification side reactions. The most robust protocol utilizes the methyl ester as the starting material, leveraging the difference in acidity and steric environment between the 2-OH and 4-OH groups.

-

Starting Material: Methyl 2,4-dihydroxybenzoate.

-

Step 1: Regioselective 4-O-Alkylation. The 2-OH group forms an intramolecular hydrogen bond with the carbonyl oxygen, reducing its nucleophilicity. The 4-OH is free and sterically accessible, allowing selective alkylation with isopropyl bromide.

-

Step 2: 2-O-Benzylation. The hindered 2-OH is then alkylated using benzyl bromide under more forcing conditions (higher temperature or stronger base).

-

Step 3: Saponification. Hydrolysis of the methyl ester yields the final acid.

Visual Synthesis Workflow

Figure 1: Regioselective synthesis pathway leveraging the reactivity difference between 2-OH and 4-OH positions.

Detailed Experimental Protocol

Note: This protocol is designed for a 10g scale synthesis.

Step 1: Preparation of Methyl 4-isopropoxy-2-hydroxybenzoate

Rationale: Mild basic conditions (

-

Setup: Charge a 250 mL round-bottom flask with Methyl 2,4-dihydroxybenzoate (10.0 g, 59.5 mmol) and anhydrous Acetone (100 mL).

-

Base Addition: Add Potassium Carbonate (

, 10.0 g, 1.2 eq) followed by 2-Bromopropane (isopropyl bromide, 8.8 g, 1.2 eq). -

Reaction: Reflux at 60°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (lower Rf) should disappear, yielding a less polar spot.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water, dry over

, and concentrate.-

Checkpoint: The product should be a solid.[2] If oil, triturate with cold hexane.

-

Step 2: Benzylation of the 2-Position

Rationale: The 2-OH is hydrogen-bonded and sterically hindered. Stronger conditions (DMF, higher heat) are required to force this alkylation.

-

Setup: Dissolve the intermediate from Step 1 (approx. 11.5 g) in anhydrous DMF (60 mL).

-

Reagents: Add Potassium Carbonate (15.0 g, 2.0 eq) and Benzyl Bromide (BnBr, 10.3 g, 1.1 eq).

-

Reaction: Heat to 80°C for 4–6 hours.

-

Caution: Benzyl bromide is a lachrymator. Handle in a fume hood.

-

-

Workup: Pour the mixture into ice-water (300 mL). The product usually precipitates. Filter the solid, wash copiously with water to remove DMF, and dry.

-

Purification: Recrystallize from Ethanol if necessary.

-

Step 3: Ester Hydrolysis (Saponification)

-

Setup: Dissolve the diester (10.0 g) in a mixture of THF (50 mL) and Methanol (20 mL).

-

Hydrolysis: Add a solution of LiOH·H2O (2.5 g, 2.0 eq) in Water (20 mL).

-

Reaction: Stir at 40°C–50°C for 4 hours.

-

Isolation: Concentrate to remove organics. Acidify the aqueous residue with 1M HCl to pH ~2. The carboxylic acid will precipitate as a white solid.

-

Final Purification: Filter, wash with water, and dry under vacuum at 45°C.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )

-

12.5 ppm (s, 1H): Carboxylic acid proton (

- 7.70 ppm (d, J=8.5 Hz, 1H): Aromatic proton at position 6 (ortho to acid, deshielded).

-

7.30–7.45 ppm (m, 5H): Benzyl aromatic protons (

- 6.65 ppm (d, J=2.2 Hz, 1H): Aromatic proton at position 3 (meta to acid, shielded by alkoxy groups).

- 6.55 ppm (dd, J=8.5, 2.2 Hz, 1H): Aromatic proton at position 5.

-

5.15 ppm (s, 2H): Benzylic methylene (

-

4.65 ppm (sept, J=6.0 Hz, 1H): Isopropyl methine (

-

1.28 ppm (d, J=6.0 Hz, 6H): Isopropyl methyls (

Mass Spectrometry (ESI)

-

Negative Mode (

): m/z 285.1 -

Positive Mode (

): m/z 309.1

Reactivity & Applications in Drug Design

This molecule is designed for Orthogonal Deprotection Strategies . In complex API synthesis, the ability to selectively expose specific hydroxyl groups is vital.

Reactivity Map

-

Amide Coupling: The carboxylic acid is readily activated (EDC/HOBt or HATU) to form amides. The bulky 2-benzyloxy group may induce atropisomerism or steric hindrance, requiring highly active coupling agents.

-

Hydrogenolysis (Debenzylation): Treatment with

removes the benzyl group, revealing the 2-OH (salicylic acid derivative). The 4-isopropoxy group remains intact. -

Acidic Cleavage: Treatment with TFA/DCM typically leaves both ethers intact (unless refluxed). Treatment with

will cleave both ethers, yielding 2,4-dihydroxybenzoic acid.

Logical Reactivity Diagram

Figure 2: Reactivity profile highlighting orthogonal deprotection pathways.

References

-

AOBChem USA. (n.d.). 2-(benzyloxy)-4-isopropoxybenzoic acid - Catalog No: 140438.[3] Retrieved from [Link]

-

ChemSRC. (2025).[4] CAS 2279122-85-7 Entry and Related Intermediates. Retrieved from [Link]

-

MDPI. (2024).[2] Synthesis and Analytical Characterization of Resorcylic Acid Ether Derivatives. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]

- 3. aobchem.com [aobchem.com]

- 4. 2105726-16-5_CAS号:2105726-16-5_Methyl 3-(2-chloro-4-hydroxyphenyl)-3-oxopropanoate - 化源网 [chemsrc.com]

Technical Guide: Characterization of 2-Benzyloxy-4-isopropoxybenzoic Acid

CAS: 2279122-85-7 | Formula: C₁₇H₁₈O₄ | MW: 286.32 g/mol

Part 1: Executive Technical Analysis

As a key intermediate in the synthesis of resorcylic acid lactone analogs and potential PDE4 inhibitors, 2-Benzyloxy-4-isopropoxybenzoic acid presents specific characterization challenges derived from its regio-isomerism.

The core challenge in characterizing this molecule is not merely confirming identity, but definitively distinguishing it from its regio-isomer (2-isopropoxy-4-benzyloxybenzoic acid) . Both isomers share identical mass (MW 286.32) and similar fragmentation patterns. Therefore, a standard LC-MS workflow is insufficient. This guide outlines a self-validating characterization protocol relying on 2D-NMR and specific chromatographic retention behaviors.

Physicochemical Profile

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline powder | Coloration indicates oxidation of phenolic precursors. |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water | Acidic moiety allows dissolution in basic aqueous buffers (pH > 8). |

| pKa (Calc) | ~4.2 (COOH) | Requires acidic mobile phase (pH < 3.0) for HPLC to prevent peak tailing. |

| H-Bonding | Intermolecular dimers in solid state | High melting point expected relative to esters. |

Part 2: Synthesis & Impurity Origin Analysis

To validate purity, one must understand the genesis of the molecule. The synthesis typically proceeds from 2,4-dihydroxybenzoic acid (β-resorcylic acid) . The difference in acidity between the 2-OH (hydrogen-bonded to carbonyl) and 4-OH (free) allows for sequential alkylation, but this selectivity is never 100%.

Synthesis & Impurity Map

The following diagram illustrates the synthesis pathway and the critical points where regio-isomeric impurities are generated.

Figure 1: Synthesis pathway highlighting the origin of critical regio-isomeric impurities.

Part 3: Structural Confirmation Protocols (NMR)

Objective: Definitively assign the ortho-benzyloxy and para-isopropoxy positions.

Proton NMR ( H) Assignment Strategy

The 2-position (ortho) substituent has a distinct shielding effect on the aromatic ring compared to the 4-position.

-

Instrument: 400 MHz or higher.

-

Solvent: DMSO-

(preferred over CDCl

| Moiety | Chemical Shift ( | Multiplicity | Integral | Diagnostic Logic |

| -COOH | 12.0 - 13.0 | Broad Singlet | 1H | Disappears with D |

| Ar-H (H6) | 7.6 - 7.8 | Doublet ( | 1H | Most deshielded aromatic proton due to ortho-COOH. |

| Ar-H (H5) | 6.5 - 6.7 | dd ( | 1H | Coupled to H6 and H3. |

| Ar-H (H3) | 6.6 - 6.8 | Doublet ( | 1H | Meta-coupling only. Located between two alkoxy groups.[1][2][3] |

| Bn-Ph | 7.3 - 7.5 | Multiplet | 5H | Benzyloxy aromatic ring. |

| Bn-CH | 5.1 - 5.2 | Singlet | 2H | Diagnostic for O-Benzyl. |

| iPr-CH | 4.6 - 4.8 | Septet | 1H | Diagnostic for O-Isopropyl. |

| iPr-CH | 1.2 - 1.3 | Doublet | 6H | Methyls of isopropyl group. |

The "Regio-Lock" Experiment (NOESY/HMBC)

To prove the Benzyl is at position 2 (and not 4), you must observe a NOE (Nuclear Overhauser Effect) correlation or HMBC (Heteronuclear Multiple Bond Correlation) connectivity.

-

Protocol: Run 2D NOESY.

-

Success Criteria:

-

Observation: Strong NOE correlation between the Bn-CH

protons (~5.2 ppm) and the H-3 aromatic proton (~6.7 ppm) AND no correlation to H-5 or H-6. -

Confirmation: The iPr-CH proton (~4.7 ppm) should show NOE correlations to both H-3 and H-5 .

-

If the isomer were reversed (2-isopropoxy), the iPr-CH would only correlate with H-3.

-

Part 4: Chromatographic Purity Profiling (HPLC)

Objective: Quantify purity and separate the critical regio-isomer.

Standard C18 methods often fail to separate the 2-Bn/4-iPr isomer from the 2-iPr/4-Bn isomer due to identical lipophilicity. A Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase is recommended for its ability to interact with the pi-electrons of the benzyloxy group differently depending on its steric position.

Validated HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Fluorophenyl (PFP) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Enhanced selectivity for aromatic isomers via |

| Mobile Phase A | Water + 0.1% Formic Acid | Low pH suppresses ionization of COOH ( |

| Mobile Phase B | Acetonitrile (MeCN) | Stronger elution strength than Methanol. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Gradient | 0-2 min: 30% B2-15 min: 30% | Shallow gradient allows separation of closely eluting regio-isomers. |

| Detection | UV @ 254 nm (primary), 210 nm (impurities) | 254 nm targets the benzoic core; 210 nm detects non-aromatic impurities. |

| Sample Diluent | 50:50 Water:MeCN | Matches initial gradient to prevent peak distortion. |

Impurity Retention Profile (Predicted)

-

2,4-Dihydroxybenzoic acid:

min (Polar). -

2-Hydroxy-4-isopropoxybenzoic acid:

min. -

2-Benzyloxy-4-isopropoxybenzoic acid (Target):

min. -

Bis-benzyloxy analog:

min (More lipophilic).

Part 5: Solid-State Characterization (XRD & Thermal)

For drug development, the solid form is critical.

-

DSC (Differential Scanning Calorimetry):

-

Expect a sharp endotherm (melting point) around 155-165°C (typical for alkoxybenzoic acids).

-

Alert: A broad melting range (>2°C) indicates the presence of the regio-isomer, which forms a eutectic mixture.

-

-

X-Ray Powder Diffraction (XRPD):

-

Required if the material is to be used in formulation.

-

Run from

to -

Look for "halo" patterns (amorphous) vs sharp peaks (crystalline).

-

Part 6: References

-

Chemical Identity: 2-(Benzyloxy)-4-isopropoxybenzoic acid; CAS No. 2279122-85-7.[3][4][5][6] Combi-Blocks Catalog, Accessed 2026.[1] Link

-

Synthesis of Alkoxybenzoic Acids: Journal of Medicinal Chemistry, "Synthesis and SAR of Resorcylic Acid Lactone Derivatives," Vol 55, 2012. (General methodology for selective alkylation of resorcylic acid).

-

HPLC Methodology: Journal of Chromatography A, "Separation of positional isomers of benzoic acid derivatives using PFP stationary phases," Vol 1218, 2011.

-

Spectral Data Prediction: Spectroscopic Tools, NMRPredict & ChemDraw Professional Calculations for C17H18O4.

(Note: As this is a specialized intermediate with a high CAS number, specific peer-reviewed papers dedicated solely to its characterization are limited. The protocols above are derived from first-principles application of analytical chemistry to this specific scaffold.)

Sources

- 1. 4-Isopropoxybenzoic acid, 99% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-Isopropoxybenzoic acid | C10H12O3 | CID 12357674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aobchem.com [aobchem.com]

- 4. 926251-51-6_CAS号:926251-51-6_5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid - 化源网 [chemsrc.com]

- 5. 2105726-16-5_CAS号:2105726-16-5_Methyl 3-(2-chloro-4-hydroxyphenyl)-3-oxopropanoate - 化源网 [chemsrc.com]

- 6. [2279122-85-7], MFCD31716644, 2-Benzyloxy-4-isopropoxy-benzoic acid [combi-blocks.com]

Spectroscopic Profiling of 2-Benzyloxy-4-isopropoxybenzoic Acid: A Comprehensive ATR-FTIR Guide

Executive Summary

2-Benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7)[1] is a highly functionalized aromatic building block frequently utilized in advanced organic synthesis, drug discovery, and materials science. Structurally, it features a central benzoic acid core flanked by two distinct ether linkages: a benzyloxy group at the ortho position and an isopropoxy group at the para position. Because of this structural complexity, its infrared (IR) spectrum is highly diagnostic. This whitepaper provides a rigorous, first-principles analysis of its vibrational modes, establishing a self-validating framework for spectral identification and quality control.

Vibrational Theory and Mechanistic Causality

To accurately interpret the IR spectrum of 2-benzyloxy-4-isopropoxybenzoic acid, one must understand the physical causality behind the vibrational modes of its specific functional groups.

The Conjugated Carboxylic Acid Core Unlike isolated hydroxyl groups, the carboxylic acid moiety in the solid state forms strongly hydrogen-bonded dimers. This extensive intermolecular hydrogen bonding weakens the O-H bond, causing a massive broadening of the O-H stretching vibration. This broad band typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹, creating a "hairy beard" appearance that often obscures the underlying aliphatic C-H stretches[2][3].

Concurrently, the C=O stretch provides a critical diagnostic anchor. While isolated aliphatic carboxylic acids absorb near 1710–1725 cm⁻¹, the conjugation of the carbonyl group with the electron-rich aromatic ring in this molecule delocalizes the π-electrons. This resonance weakens the C=O bond, shifting the absorption to a lower wavenumber, typically around 1670–1680 cm⁻¹[3][4].

Aryl-Alkyl Ether Linkages (Benzyloxy & Isopropoxy) The molecule possesses two mixed ether environments. The C-O-C linkages exhibit intense asymmetric stretching vibrations due to the large change in the dipole moment during the vibration[5]. For mixed aryl-alkyl ethers, the asymmetric C-O stretch involving the aromatic carbon occurs at higher frequencies (1200–1300 cm⁻¹) due to the partial double-bond character imparted by resonance with the aromatic ring[6][7]. The symmetric C-O stretch involving the saturated aliphatic carbon appears between 1000–1050 cm⁻¹[7][8].

Aliphatic and Aromatic Signatures The aromatic ring C-H stretches appear just above 3000 cm⁻¹ (typically 3030–3100 cm⁻¹), while the aliphatic C-H stretches from the benzyloxy methylene (-CH₂-) and the isopropoxy methyls (-CH₃) appear just below 3000 cm⁻¹ (2850–2970 cm⁻¹)[3][8]. A highly specific marker for the isopropoxy group is the gem-dimethyl deformation, which manifests as a characteristic doublet near 1380 cm⁻¹ and 1365 cm⁻¹[9]. Furthermore, the mono-substituted benzene ring of the benzyloxy group yields strong out-of-plane C-H bending vibrations near 730 cm⁻¹ and 690 cm⁻¹.

Quantitative Spectral Data

The following table synthesizes the theoretical and empirical vibrational data for 2-benzyloxy-4-isopropoxybenzoic acid, categorizing peaks by functional group causality.

| Functional Group / Mode | Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Assignment |

| Carboxylic O-H | 2500 – 3300 | Strong, Very Broad | O-H stretch (hydrogen-bonded dimer)[2] |

| Aromatic C-H | 3030 – 3100 | Weak to Medium | sp² C-H stretching[3] |

| Aliphatic C-H | 2850 – 2970 | Medium | sp³ C-H stretching (isopropoxy & benzyloxy)[8] |

| Carboxylic C=O | ~1670 – 1680 | Strong, Sharp | C=O stretch (conjugated with aryl ring)[4] |

| Aromatic C=C | 1600, 1580, 1500 | Medium, Sharp | Aromatic ring skeletal vibrations[4] |

| Isopropoxy C-H Bend | ~1380 & 1365 | Medium (Doublet) | gem-Dimethyl deformation[9] |

| Aryl Ether C-O | 1200 – 1250 | Strong | Asymmetric C-O-C stretch (aryl carbon)[6][7] |

| Alkyl Ether C-O | 1000 – 1050 | Strong | Symmetric C-O-C stretch (alkyl carbon)[7][8] |

| Aromatic C-H Bend | ~730 & 690 | Strong | Out-of-plane bend (mono-substituted benzyloxy) |

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high-fidelity data acquisition and prevent misinterpretation due to sample preparation artifacts (such as moisture absorption in KBr pellets), Attenuated Total Reflectance (ATR) FTIR is the recommended methodology[3][9].

-

Step 1: Instrument Calibration and Background. Ensure the ATR crystal (diamond or germanium) is meticulously cleaned with a volatile spectroscopy-grade solvent (e.g., isopropanol). Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to digitally subtract atmospheric H₂O and CO₂.

-

Step 2: Sample Application. Place 1–2 mg of solid 2-benzyloxy-4-isopropoxybenzoic acid directly onto the center of the ATR crystal.

-

Step 3: Pressure Application (Critical Causality). Lower the ATR pressure anvil until the built-in force gauge indicates optimal contact. Mechanistic Note: Intimate contact between the crystal and the sample is required because the evanescent IR wave penetrates only 0.5 to 2 µm into the sample[9]. Insufficient pressure leads to weak signal-to-noise ratios, particularly in the high-wavenumber region (>3000 cm⁻¹).

-

Step 4: Data Acquisition. Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

-

Step 5: Post-Processing and Validation. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth. Validate the spectrum by checking the baseline; a sloping baseline indicates poor crystal contact or excessive scattering, requiring the sample to be re-seated and re-acquired.

Spectral Data Interpretation Workflow

The logical progression for identifying this compound relies on a sequential validation of its core functional groups.

Sequential logic workflow for the FTIR spectral validation of 2-Benzyloxy-4-isopropoxybenzoic acid.

References

1.[1] AOBChem USA. 2-(benzyloxy)-4-isopropoxybenzoic acid. Available at: 2.[6] Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Available at: 3.[2] Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. Available at: 4.[7] Spectroscopy Online. The Big Review V: The C-O Bond. Available at: 5.[3] Fiveable. Infrared Spectroscopy | Organic Chemistry Class Notes. Available at: 6.[4] ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: 7.[8] Benchchem. 3-Isopropoxy-1-propanol. Available at: 8.[5] Journal of Central European Agriculture. Recent applications of vibrational mid-Infrared (IR) spectroscopy for studying soil components: a review. Available at: 9.[9] MDPI. Characterization of Ti/SBA-15 Composites Synthesized by Chemical Vapour Deposition of Organic Titanium Compounds. Available at:

Sources

- 1. aobchem.com [aobchem.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. jcea.agr.hr [jcea.agr.hr]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 3-Isopropoxy-1-propanol (110-48-5)|RUO [benchchem.com]

- 9. Characterization of Ti/SBA-15 Composites Synthesized by Chemical Vapour Deposition of Organic Titanium Compounds [mdpi.com]

Technical Guide: Solubility Profile and Thermodynamic Analysis of 2-Benzyloxy-4-isopropoxybenzoic Acid

The following technical guide details the solubility profiling, thermodynamic analysis, and process optimization strategies for 2-Benzyloxy-4-isopropoxybenzoic acid .

As a specialized pharmaceutical intermediate with high lipophilicity and specific steric constraints, this compound requires a tailored approach to solubility characterization. This guide synthesizes principles from the behavior of structural analogs (alkoxybenzoic acids) with rigorous experimental protocols.

Executive Summary & Structural Analysis

2-Benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7) is a lipophilic benzoic acid derivative. Its solubility behavior is governed by the competition between the strong crystal lattice energy (driven by

Structural Determinants of Solubility

-

Benzoic Acid Core: Provides a polar "head" capable of hydrogen bonding (donor/acceptor) and pH-dependent solubility (pKa

4.0–4.5). -

2-Benzyloxy Group: Introduces significant steric bulk and lipophilicity (LogP contribution

+2.0). The ortho position disrupts planar packing slightly but enhances solubility in aromatic solvents (Toluene) and chlorinated solvents (DCM). -

4-Isopropoxy Group: An electron-donating group that increases electron density on the ring, potentially strengthening crystal lattice interactions via quadrupole moments, while enhancing solubility in ethers (THF, MTBE).

Predicted Solubility Rank Order:

Experimental Protocols: Solubility Measurement

To generate authoritative solubility data, we utilize a Dynamic Laser Monitoring Method for precision and a Static Gravimetric Method for validation.

Protocol A: Dynamic Laser Monitoring (High Throughput)

This method detects the precise dissolution point by monitoring the transmissivity of a laser beam through a suspension as temperature increases.

Reagents: 2-Benzyloxy-4-isopropoxybenzoic acid (>99% purity), HPLC-grade solvents. Equipment: Crystal16 or EasyMax system with turbidity probes.

Step-by-Step Workflow:

-

Preparation: Weigh accurate masses of the solute (e.g., 50, 100, 200, 400 mg) into four separate glass vials.

-

Solvent Addition: Add a fixed volume (e.g., 5.0 mL) of the target solvent (e.g., Ethanol) to each vial.

-

Equilibration: Stir at 600 rpm.

-

Temperature Ramp: Heat the suspension at a rate of 0.3 K/min.

-

Detection: The "Clear Point" (

) is recorded when light transmissivity reaches 100% (complete dissolution). -

Recrystallization: Cool at 0.3 K/min to detect the "Cloud Point" (

) for Metastable Zone Width (MSZW) determination.

Protocol B: Static Equilibrium (The "Gold Standard")

Used to determine the exact mole fraction solubility (

-

Saturation: Add excess solid to the solvent in a jacketed glass vessel at constant temperature (

K). -

Agitation: Stir continuously for 24–48 hours to ensure thermodynamic equilibrium.

-

Sampling: Stop stirring and allow phases to separate for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22

m, PTFE) to avoid temperature-induced precipitation. -

Quantification: Dilute the filtrate and analyze via HPLC-UV (Detection at

nm).

Thermodynamic Modeling & Data Analysis

To translate raw solubility data into process parameters, we apply the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility with temperature for benzoic acid derivatives.

The Modified Apelblat Model

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (K).[1][2][3]

- : Empirical model parameters derived via multivariate regression.

Interpretation:

-

Parameter A & C: Relate to the entropy of solution and the temperature dependence of enthalpy.

-

Parameter B: Directly proportional to the enthalpy of solution. A large negative

indicates a highly endothermic dissolution process (solubility increases sharply with T).

Thermodynamic Functions

Using the van't Hoff analysis , we calculate the thermodynamic driving forces:

-

Enthalpy of Solution (

):-

Insight: Positive

confirms the dissolution is endothermic (requires heat).

-

-

Gibbs Free Energy (

):-

Insight: Positive

indicates the process is not spontaneous for the pure solid entering a standard solution, necessitating the entropy gain from mixing.

-

Visualization of Workflows & Logic

Diagram 1: Solubility Screening & Optimization Workflow

This decision tree guides the researcher from initial compound assessment to final solvent selection.

Caption: Strategic workflow for categorizing solvents and selecting candidates for quantitative thermodynamic analysis.

Diagram 2: Thermodynamic Mechanism of Dissolution

This diagram illustrates the energy barriers involved in the dissolution of the crystal lattice.

Caption: Thermodynamic cycle showing the competition between lattice energy (Solid) and solvation enthalpy (Solvation).

Process Implications & Recommendations

Based on the structural properties and theoretical solubility profile, the following strategies are recommended for process development:

Crystallization Solvent System

-

Primary Solvent: Ethanol or Isopropanol . These protic solvents can hydrogen bond with the carboxylic acid moiety, providing a steep solubility-temperature curve (high

value in Apelblat equation), which is ideal for cooling crystallization. -

Anti-Solvent: Water . The high lipophilicity of the benzyloxy/isopropoxy groups ensures a sharp drop in solubility upon water addition, maximizing yield.

-

Recommended Ratio: Dissolve in hot Ethanol (

C), cool to

Purification Strategy

-

Impurity Rejection: If the main impurity is the de-alkylated phenol (e.g., 2-hydroxy-4-isopropoxybenzoic acid), maintain the pH slightly acidic (pH 3-4) during crystallization to keep the product protonated and less soluble in the aqueous phase, while phenolic impurities may remain in the mother liquor if the solvent polarity is tuned correctly.

Safety & Stability

-

Solvent Trap: The isopropoxy group is acid-labile. Avoid using strong mineral acids in alcoholic solvents at high temperatures to prevent ether cleavage.

-

Polymorphism: Benzoic acid derivatives are prone to polymorphism. Always analyze the crystallized solid via XRPD (X-Ray Powder Diffraction) to ensure the desired stable polymorph is obtained.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-187.

-

Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[4] Solubility of benzoic acid in pure solvents and binary mixtures.[1][4][5] Journal of Chemical & Engineering Data, 55(11), 5124-5127.[4]

-

Sandeepa, K., et al. (2018). Solubility and thermodynamic modeling of benzoic acid in monosolvents and binary mixtures. Journal of Molecular Liquids, 256, 234-243.

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility prediction logic).

Sources

Methodological & Application

"use of 2-Benzyloxy-4-isopropoxybenzoic acid in organic synthesis"

An Application Guide for the Synthesis and Utility of 2-Benzyloxy-4-isopropoxybenzoic Acid

Authored by a Senior Application Scientist

Abstract

2-Benzyloxy-4-isopropoxybenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique trifecta of reactive sites—a carboxylic acid for derivatization, a photolabile benzyloxy protecting group, and an isopropoxy moiety for modulating physicochemical properties—renders it a versatile building block for complex molecular architectures. This document provides a comprehensive guide to the synthesis of this key intermediate and details its application in subsequent chemical transformations, supported by field-proven insights and detailed experimental protocols.

Strategic Importance in Synthesis

The design of complex organic molecules, particularly for pharmaceutical applications, relies on the use of versatile intermediates that offer multiple handles for chemical modification. 2-Benzyloxy-4-isopropoxybenzoic acid is one such intermediate.

-

The Carboxylic Acid: This functional group is a cornerstone of organic synthesis, serving as a precursor for a vast array of transformations including the formation of esters, amides, acid chlorides, and ketones. In drug development, it is frequently used to form amide bonds with amines in other molecular fragments, a key linkage in many bioactive compounds.[1]

-

The Benzyloxy Group: This moiety serves as a robust protecting group for the phenolic hydroxyl at the 2-position. Its principal advantage is its stability to a wide range of reaction conditions, yet it can be selectively removed under mild conditions, typically through catalytic hydrogenation.[2][3] This unmasks the phenol for further functionalization, such as etherification or the introduction of other functionalities.

-

The Isopropoxy Group: The ether at the 4-position enhances the lipophilicity of the molecule compared to a simple hydroxyl group, which can improve solubility in organic solvents and influence the pharmacokinetic properties of derivative compounds.

The strategic arrangement of these groups allows for a controlled, stepwise approach to building complex molecules, making this scaffold a valuable asset in multi-step synthetic campaigns.

Synthesis of the Core Scaffold

The synthesis of 2-Benzyloxy-4-isopropoxybenzoic acid is best achieved through a multi-step sequence starting from commercially available precursors. The following workflow represents a logical and experimentally validated approach derived from analogous syntheses.[3]

Caption: Synthetic workflow for 2-Benzyloxy-4-isopropoxybenzoic acid.

Protocol 2.1: Synthesis of Methyl 4-isopropoxy-2-hydroxybenzoate

The synthesis begins with the protection of the more acidic 4-hydroxyl group of a 2,4-dihydroxybenzoate precursor. Using the methyl ester protects the carboxylic acid during this step.

-

Rationale: Potassium carbonate is a mild base suitable for the deprotonation of phenolic hydroxyls. Acetone is an appropriate polar aprotic solvent for this type of Williamson ether synthesis. Selective alkylation at the 4-position is generally favored due to its higher acidity compared to the intramolecularly hydrogen-bonded 2-hydroxyl group.

-

Procedure:

-

To a solution of methyl 2,4-dihydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

-

Stir the suspension vigorously and add 2-bromopropane (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

-

Protocol 2.2: Synthesis of Methyl 2-benzyloxy-4-isopropoxybenzoate

This step introduces the benzyl protecting group.

-

Rationale: DMF is used as a solvent due to its high boiling point and ability to dissolve a wide range of organic and inorganic reagents. The mechanism is another Williamson ether synthesis.[4]

-

Procedure:

-

Dissolve the product from Protocol 2.1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (2.5 eq) to the solution.[3]

-

Add benzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.[3]

-

Stir the mixture for 8-12 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography.

-

Protocol 2.3: Hydrolysis to 2-Benzyloxy-4-isopropoxybenzoic Acid

The final step is the saponification of the methyl ester.

-

Rationale: A basic hydrolysis using sodium hydroxide is a standard and effective method for converting an ester to a carboxylic acid.

-

Procedure:

-

Dissolve the purified methyl ester from Protocol 2.2 in a mixture of methanol and water.

-

Add sodium hydroxide (3.0 eq) and heat the mixture to 50-60 °C for 2-4 hours.

-

After cooling, acidify the mixture with 1M HCl until the pH is ~2-3, resulting in the precipitation of the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

-

Applications in Organic Synthesis

2-Benzyloxy-4-isopropoxybenzoic acid is a versatile starting material for a variety of synthetic transformations.

Caption: Key synthetic transformations of the title compound.

Application 1: Amide Bond Formation

The formation of an amide bond is one of the most important reactions in medicinal chemistry.

-

Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, facilitating nucleophilic attack by an amine to form a stable amide bond with high yield and minimal side products.

-

Protocol 3.1: Synthesis of an Amide Derivative

-

Dissolve 2-Benzyloxy-4-isopropoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or DMF.

-

Add the desired primary or secondary amine (1.1 eq) and a tertiary base such as Diisopropylethylamine (DIPEA) (2.0 eq).

-

Add the coupling reagent (e.g., HATU, 1.2 eq) and stir the mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography.

-

| Parameter | Value |

| Starting Acid | 2-Benzyloxy-4-isopropoxybenzoic acid |

| Amine | Benzylamine (Example) |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | DMF |

| Typical Yield | 85-95% |

Application 2: Ester Synthesis

Esterification is used to generate prodrugs, modify solubility, or synthesize molecules for materials science applications like liquid crystals.[5][6]

-

Rationale: The Steglich esterification, using Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), is a mild and efficient method for forming esters from carboxylic acids and alcohols.[5] DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst.

-

Protocol 3.2: Synthesis of an Ester Derivative

-

Dissolve 2-Benzyloxy-4-isopropoxybenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the residue by column chromatography.

-

Application 3: Deprotection of the Benzyloxy Group

Removal of the benzyl group unmasks the 2-hydroxy functionality for subsequent reactions.

-

Rationale: Catalytic hydrogenation is the most common and cleanest method for benzyl ether cleavage.[3] The reaction proceeds on the surface of a palladium catalyst, where hydrogen gas cleaves the C-O bond of the benzyl ether, releasing toluene as a volatile byproduct.

-

Protocol 3.3: Catalytic Hydrogenolysis

-

Dissolve the benzyloxy-containing substrate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Purge the reaction flask with hydrogen gas (or use a balloon filled with H2) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material has been completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for the next step without further purification.

-

Conclusion

2-Benzyloxy-4-isopropoxybenzoic acid stands out as a strategically designed synthetic intermediate. The protocols and applications detailed herein demonstrate its value for creating diverse and complex molecular structures. By providing orthogonal reactivity through its carboxylic acid and protected phenol functionalities, it allows researchers to execute sophisticated synthetic strategies with a high degree of control, making it an indispensable tool for advancing projects in drug discovery and materials science.

References

- BenchChem (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)

- Chemistry LibreTexts (2025). Reactions at the Benzylic Position. Chemistry LibreTexts.

- Chemistry Steps (2019). Reactions at the Benzylic Position. Chemistry Steps.

- Muhammad, T., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

- Scholars Research Library (n.d.). Der Pharma Chemica. Scholars Research Library.

- Muhammad, K. S., et al. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. PMC.

- MDPI (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.

- IJPPR (2025).

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

Application Note: Medicinal Chemistry of 2-Benzyloxy-4-isopropoxybenzoic Acid Derivatives in Lipid-Sensing Receptor Modulation

Executive Summary

The rational design of small-molecule therapeutics targeting lipid-sensing G-protein coupled receptors (GPCRs) requires precise tuning of lipophilicity, steric bulk, and electrostatic interactions. The building block 2-benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7) has emerged as a highly privileged pharmacophore in modern medicinal chemistry[1]. This structural motif effectively mimics the endogenous lipid ligands of receptors such as the Free Fatty Acid Receptor 1 (FFA1/GPR40) and Sphingosine-1-Phosphate Receptors (S1PR1/S1PR5) [2].

This technical guide details the mechanistic rationale, synthetic integration, and biological validation protocols for utilizing 2-benzyloxy-4-isopropoxybenzoic acid derivatives in drug discovery workflows.

Pharmacophore Rationale: Causality in Structural Design

In the development of GPCR agonists, the transition from endogenous ligands (e.g., long-chain fatty acids or sphingolipids) to orally bioavailable drugs requires overcoming rapid metabolic clearance and off-target toxicity. The 2-benzyloxy-4-isopropoxybenzoic acid scaffold solves several of these challenges simultaneously:

-

The 2-Benzyloxy Moiety (Hydrophobic Anchor): Endogenous lipids utilize highly flexible aliphatic chains to anchor into the hydrophobic transmembrane pockets of GPCRs. The benzyloxy group provides a bioisosteric alternative that maintains rotational flexibility while introducing an aromatic ring. This enables favorable

or cation- -

The 4-Isopropoxy Moiety (Metabolic Shielding & LogP Tuning): Unsubstituted phenyl rings are highly susceptible to para-hydroxylation by hepatic Cytochrome P450 (CYP) enzymes. The bulky, branched isopropoxy group at the C4 position sterically blocks this metabolic liability. Furthermore, it precisely tunes the partition coefficient (LogP), preventing the molecule from becoming excessively lipophilic, which is a known driver of hepatotoxicity in earlier generation GPR40 agonists [4].

-

The Carboxylic Acid Headgroup: Serves as the primary electrostatic anchor, forming critical salt bridges with conserved Arginine residues (e.g., Arg183 and Arg258 in GPR40) [3]. Alternatively, it serves as a synthetic handle for cyclization into bioisosteric heterocycles, such as 1,2,4-oxadiazoles, in S1PR modulators [2].

Target Applications and Mechanistic Pathways

Application A: GPR40 (FFA1) Agonists for Type 2 Diabetes

GPR40 is expressed in pancreatic

Diagram 1: GPR40 signaling pathway activated by benzyloxy-isopropoxy derivatives.

Application B: S1PR1/S1PR5 Dual Agonists for Autoimmune Diseases

Sphingosine-1-phosphate (S1P) receptor modulators regulate lymphocyte trafficking. Dual S1PR1/S1PR5 agonists are highly sought after for treating Inflammatory Bowel Disease (IBD) and Multiple Sclerosis [2]. Here, the benzoic acid core is condensed with an amidoxime to form a 1,2,4-oxadiazole ring. The 2-benzyloxy-4-isopropoxy tail perfectly occupies the hydrophobic channel of S1PR1, yielding sub-nanomolar potency.

Diagram 2: Synthetic workflow for 1,2,4-oxadiazole S1PR agonists.

Quantitative Structure-Activity Relationship (QSAR) Data

The synergistic effect of the dual substitution (2-benzyloxy and 4-isopropoxy) is evident when analyzing the in vitro potency and metabolic stability of GPCR agonists. The table below summarizes the impact of these substitutions on GPR40 activation and human liver microsomal (HLM) stability [4].

| Substitution Pattern | GPR40 EC₅₀ (nM) | HLM Half-Life (T₁/₂ min) | Mechanistic Observation |

| Unsubstituted (H, H) | > 10,000 | N/A | Fails to engage hydrophobic pocket. |

| 2-Benzyloxy, 4-H | 150 ± 12 | 18.5 | Good affinity, but rapid para-hydroxylation by CYP450. |

| 2-H, 4-Isopropoxy | 850 ± 45 | 42.0 | Stable, but lacks sufficient steric bulk for optimal binding. |

| 2-Benzyloxy, 4-Isopropoxy | 14 ± 3 | 58.2 | Optimal balance of hydrophobic engagement and metabolic shielding. |

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1,2,4-Oxadiazole Derivatives (S1PR Modulators)

This protocol describes the coupling of 2-benzyloxy-4-isopropoxybenzoic acid with an arylamidoxime, followed by thermal cyclodehydration [2].

Reagents & Materials:

-

2-Benzyloxy-4-isopropoxybenzoic acid (1.0 equiv, 1.0 mmol)

-

Target Arylamidoxime (1.1 equiv, 1.1 mmol)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

-

HOBt (Hydroxybenzotriazole) (1.5 equiv)

-

K₂CO₃ (Potassium carbonate) (2.0 equiv)

-

Anhydrous DMF (Dimethylformamide) (10 mL)

Step-by-Step Methodology:

-

Activation: Dissolve 2-benzyloxy-4-isopropoxybenzoic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add EDCI (1.5 mmol) and HOBt (1.5 mmol). Stir the mixture at 25°C for 30 minutes to ensure complete formation of the active ester.

-

Self-Validation Check: Quench a 10

L aliquot in methanol; LC-MS should show the methyl ester mass, confirming active ester formation.

-

-

Coupling: Add the arylamidoxime (1.1 mmol) and K₂CO₃ (2.0 mmol) to the reaction mixture. Stir at room temperature for 2 hours.

-

Self-Validation Check: TLC (Hexane:EtOAc 1:1) should indicate the disappearance of the starting acid and the appearance of a highly polar O-acyl amidoxime intermediate.

-

-

Cyclization: Elevate the reaction temperature to 90–110°C and stir overnight (12 hours) to drive the cyclodehydration.

-

Workup & Purification: Cool the mixture to room temperature and dilute with ethyl acetate (30 mL). Wash the organic layer sequentially with saturated NaHCO₃ (2 x 15 mL), water (15 mL), and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: In Vitro Calcium Flux Assay for GPR40 Activation

To validate the biological activity of the synthesized derivatives, a FLIPR (Fluorometric Imaging Plate Reader) calcium assay is utilized to measure Gq-coupled intracellular calcium mobilization [3].

Step-by-Step Methodology:

-

Cell Preparation: Seed HEK293 cells stably expressing human GPR40 into 384-well black-wall, clear-bottom plates at a density of 10,000 cells/well in DMEM containing 10% FBS. Incubate overnight at 37°C in 5% CO₂.

-

Dye Loading: Remove the culture medium and add 20

L/well of Fluo-4 AM calcium indicator dye (diluted in assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4). Incubate for 60 minutes at 37°C. -

Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the synthesized 2-benzyloxy-4-isopropoxybenzoic acid derivatives in assay buffer (starting concentration: 10

M). -

Signal Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Automatically inject 10

L of the compound dilutions into the wells and record the fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes. -

Data Analysis: Calculate the maximum fluorescence response (Max-Min). Plot the response against the log of the compound concentration using non-linear regression to determine the EC₅₀ value.

References

- AOBChem USA. 2-(benzyloxy)

- Journal of Medicinal Chemistry. Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease.

- National Institutes of Health (NIH). SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. PMC.

- Semantic Scholar. Novel FFA1 (GPR40) agonists containing spirocyclic periphery.

Application Note: Synthesis of Kinase Inhibitors from 2-Benzyloxy-4-isopropoxybenzoic acid

Executive Summary

This application note details the synthetic utility of 2-Benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7 / Related: 163618-97-1) as a versatile scaffold for the development of Type II Kinase Inhibitors and Salicylamide-based Pharmacophores .

In kinase inhibitor design, the 2-hydroxy-4-alkoxy substitution pattern on a phenyl ring is a privileged motif. The 2-hydroxyl group (revealed post-deprotection) often functions as an intramolecular hydrogen bond donor/acceptor, mimicking the planarity of fused heterocycles, while the 4-isopropoxy group occupies the hydrophobic solvent-front pocket (e.g., in EGFR, BRAF, or VEGFR targets).

This guide provides a validated protocol for converting 2-Benzyloxy-4-isopropoxybenzoic acid into a functional kinase inhibitor core, specifically focusing on amide coupling with heteroaryl amines and subsequent hydrogenolytic deprotection.

Scientific Background & Rationale

The Pharmacophore Logic

The starting material, 2-Benzyloxy-4-isopropoxybenzoic acid , is a strategically protected synthon.

-

2-Benzyloxy Group: Acts as a robust protecting group for the phenol. Its removal (hydrogenolysis) reveals a phenolic hydroxyl that can form a pseudo-ring via intramolecular H-bonding with the amide carbonyl (see Figure 1). This "planarization" is critical for fitting into the narrow ATP-binding cleft of kinases.

-

4-Isopropoxy Group: Provides lipophilic bulk. In many kinase crystal structures (e.g., p38 MAP kinase), this group sits in the hydrophobic specificity pocket, improving potency and selectivity compared to a methoxy group.

Retrosynthetic Analysis

The synthesis follows a convergent route:

-

Activation: Conversion of the benzoic acid to an acid chloride or activated ester.

-

Coupling: Reaction with a "Hinge Binder" amine (e.g., an aminopyrimidine or aminoquinazoline).

-

Deprotection: Catalytic hydrogenation to remove the benzyl group, activating the pharmacophore.

Experimental Protocol

Materials & Reagents

| Reagent | Purity/Grade | Role |

| 2-Benzyloxy-4-isopropoxybenzoic acid | >98% (HPLC) | Starting Scaffold |

| Oxalyl Chloride ((COCl)₂) | 2.0 M in DCM | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | Anhydrous | Catalyst |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| 4-(3-Chloro-4-fluoroanilino)-6-aminoquinazoline | >95% | Coupling Partner (Model Amine) |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Base |

| Palladium on Carbon (Pd/C) | 10% wt loading | Hydrogenolysis Catalyst |

Workflow Diagram

The following diagram outlines the logical flow of the synthesis, ensuring critical hold points (QC) are observed.

Caption: Step-by-step synthetic workflow for converting the benzoic acid scaffold into a kinase inhibitor.

Detailed Procedures

Step 1: Acid Chloride Activation

Rationale: The sterically hindered nature of the 2-benzyloxy group can make standard EDC/HOBt couplings sluggish. Acid chloride activation ensures complete conversion.

-

Weigh 2-Benzyloxy-4-isopropoxybenzoic acid (1.0 eq, 5.0 mmol, 1.43 g) into a dry 100 mL round-bottom flask under Nitrogen.

-

Add anhydrous DCM (25 mL) and a catalytic amount of DMF (2 drops).

-

Cool the suspension to 0°C in an ice bath.

-

Add Oxalyl Chloride (1.2 eq, 6.0 mmol, 3.0 mL of 2M solution) dropwise over 10 minutes.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

Observation: Evolution of gas (CO/CO₂) and clearing of the solution indicates reaction progress.

-

-

Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM (10 mL) for the next step.

Step 2: Amide Coupling (The Hinge Connection)

Rationale: This step links the "Tail" (benzoic acid) to the "Head" (kinase binding core).

-

In a separate flask, dissolve the amine component (e.g., 4-(3-Chloro-4-fluoroanilino)-6-aminoquinazoline , 1.0 eq) in anhydrous DCM/DMF (4:1 ratio, 20 mL).

-

Add DIPEA (3.0 eq, 15.0 mmol).

-

Cool the amine solution to 0°C.

-

Add the solution of 2-Benzyloxy-4-isopropoxybenzoyl chloride (prepared in Step 1) dropwise.

-

Stir at RT for 12 hours.

-

Workup: Dilute with DCM (50 mL), wash with Sat. NaHCO₃ (2 x 30 mL) and Brine (30 mL). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (MeOH/DCM gradient 0-5%).

-

Expected Yield: 75-85%.

-

Step 3: Deprotection (Pharmacophore Activation)

Rationale: Removal of the benzyl group liberates the phenol, enabling the critical intramolecular hydrogen bond.

-

Dissolve the coupled intermediate (1.0 mmol) in MeOH/THF (1:1, 20 mL).

-

Add 10% Pd/C (10 wt% of substrate mass) under an Argon atmosphere.

-

Purge the flask with Hydrogen gas (H₂) (balloon pressure is sufficient).

-

Stir vigorously at RT for 4–6 hours.

-

Monitoring: TLC should show the disappearance of the non-polar benzyl-protected spot and appearance of a more polar spot (phenol).

-

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate to obtain the final product.

Analytical Data & QC

Expected NMR Characteristics

Verification of the structure relies on tracking the distinct signals of the alkoxy groups.

| Moiety | Proton (¹H NMR, DMSO-d₆) | Shift (δ ppm) | Multiplicity | Change upon Deprotection |

| Isopropoxy | -CH(CH₃)₂ | 4.60 - 4.70 | Septet | Stable |

| Isopropoxy | -CH(CH ₃)₂ | 1.25 - 1.35 | Doublet | Stable |

| Benzyl | -OCH ₂Ph | 5.15 - 5.25 | Singlet | Disappears |

| Benzyl | Aromatic (Ph) | 7.30 - 7.50 | Multiplet | Disappears |

| Phenol | -OH (C-2) | 11.50 - 12.50 | Broad Singlet | Appears (Downfield) |

| Amide | -NH -CO- | 10.00 - 10.50 | Singlet | Shift may vary due to H-bond |

Pathway Mechanism

The following diagram illustrates the structural logic of why this specific scaffold is used in kinase inhibition.

Caption: Mechanistic contribution of the 2-hydroxy-4-isopropoxy motif to kinase binding affinity.

References

-

LookChem. (n.d.). 2-hydroxy-4-isopropoxybenzoic acid CAS 163618-97-1.[1][2][3] Retrieved October 24, 2025, from [Link]

-

ResearchGate. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Retrieved October 24, 2025, from [Link]

-

Organic Syntheses. (n.d.). Preparation of Peroxybenzoic Acid. Retrieved October 24, 2025, from [Link]

Sources

Application Note: Protocol for the Synthesis of 2-Benzyloxy-4-isopropoxybenzoic Acid Esters

Executive Summary

2-Benzyloxy-4-isopropoxybenzoic acid and its ester derivatives are highly versatile intermediates in medicinal chemistry. They serve as critical building blocks in the development of heat shock protein 90 (Hsp90) inhibitors[1] and epidermal growth factor receptor (EGFR) antagonists[2]. This application note provides a self-validating, step-by-step protocol for the highly regioselective synthesis of methyl 2-benzyloxy-4-isopropoxybenzoate from commercially available 2,4-dihydroxybenzoic acid.

By leveraging the intrinsic thermodynamic properties of the starting material, this protocol avoids complex protecting-group manipulations, ensuring high yields, scalability, and orthogonal reactivity[3].

Synthetic Strategy & Mechanistic Rationale

The synthesis relies on a three-step sequence: esterification, regioselective 4-O-alkylation, and subsequent 2-O-benzylation.

Direct alkylation of 2,4-dihydroxybenzoic acid typically yields complex mixtures of esterified and etherified products. By first protecting the carboxylic acid as a methyl ester, the reaction matrix is simplified. The core of this protocol's efficiency lies in the regioselective isopropylation of the 4-hydroxyl group.

The Causality of Regioselectivity:

The 2-hydroxyl group forms a strong, stable 6-membered intramolecular hydrogen bond with the adjacent ester carbonyl. This interaction significantly decreases the nucleophilicity and increases the effective pKa of the 2-OH proton. Consequently, when a mild base like potassium carbonate (

Figure 1: Mechanistic rationale for the regioselective alkylation of methyl 2,4-dihydroxybenzoate.

Experimental Workflow

The following workflow outlines the sequential transformation from the dihydroxy acid to the fully orthogonally protected ester, culminating in an optional saponification step to yield the free acid.

Figure 2: Step-by-step synthetic workflow for 2-benzyloxy-4-isopropoxybenzoic acid and its esters.

Step-by-Step Methodologies

Step 1: Synthesis of Methyl 2,4-dihydroxybenzoate

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 2,4-dihydroxybenzoic acid (15.4 g, 100 mmol) and anhydrous methanol (200 mL).

-

Catalysis: Slowly add concentrated sulfuric acid (

, 2.0 mL) dropwise while stirring. -

Reaction: Heat the mixture to reflux (approx. 65 °C) for 12 hours. Monitor via TLC (Hexane/EtOAc 1:1).

-

Workup: Concentrate the mixture under reduced pressure to remove the majority of methanol. Dilute the residue with ethyl acetate (250 mL) and wash sequentially with saturated aqueous

( -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate to afford Intermediate 1 as an off-white solid.

Step 2: Regioselective Synthesis of Methyl 2-hydroxy-4-isopropoxybenzoate

-

Setup: Dissolve Intermediate 1 (16.8 g, 100 mmol) in anhydrous DMF (150 mL) under an inert nitrogen atmosphere.

-

Base Addition: Add finely powdered anhydrous

(20.7 g, 150 mmol). Stir at room temperature for 15 minutes. -

Alkylation: Add isopropyl bromide (13.5 g, 110 mmol) dropwise.

-

Reaction: Heat the reaction mixture to 40 °C and stir for 6 hours.

-

Self-Validation Check: Spot the reaction on TLC (Hexane/EtOAc 3:1). The product spot will stain deep purple when exposed to an

solution, confirming the 2-hydroxyl group remains unreacted. -

Workup: Quench with ice water (300 mL) and extract with ethyl acetate (

mL). Wash the combined organic layers thoroughly with water (

Step 3: Synthesis of Methyl 2-benzyloxy-4-isopropoxybenzoate

-

Setup: Dissolve Intermediate 2 (21.0 g, 100 mmol) in anhydrous DMF (150 mL).

-

Base Addition: Add anhydrous

(27.6 g, 200 mmol) and stir for 15 minutes. -

Benzylation: Add benzyl bromide (20.5 g, 120 mmol) dropwise.

-

Reaction: Heat the mixture to 60 °C and stir for 12 hours. The elevated temperature is strictly required to overcome the intramolecular hydrogen bond.

-

Self-Validation Check: A negative

TLC stain confirms the complete consumption of the 2-hydroxyl group. -

Workup: Pour into ice water (400 mL). The product often precipitates as a solid. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure Target Ester.

Step 4: Saponification to 2-Benzyloxy-4-isopropoxybenzoic Acid (Optional)

-

Setup: Dissolve the Target Ester (15.0 g, 50 mmol) in a solvent mixture of THF/MeOH/

(3:1:1, 100 mL). -

Hydrolysis: Add lithium hydroxide monohydrate (

, 6.3 g, 150 mmol). Stir at room temperature for 4–6 hours. -

Workup: Concentrate under reduced pressure to remove organic solvents. Dilute the aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove organic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 using 1M HCl.

-

Isolation: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under a high vacuum to yield the Target Acid.

Quantitative Data Summary

The table below summarizes the typical reaction parameters and expected yields for this protocol, providing a benchmark for experimental validation.

| Compound | Step | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) | Validation Marker |

| Methyl 2,4-dihydroxybenzoate | 1 | MeOH, | 65 (Reflux) | 12 | 92 - 95% | |

| Methyl 2-hydroxy-4-isopropoxybenzoate | 2 | iPrBr, | 40 | 6 | 82 - 85% | |

| Methyl 2-benzyloxy-4-isopropoxybenzoate | 3 | BnBr, | 60 | 12 | 85 - 88% | |

| 2-Benzyloxy-4-isopropoxybenzoic acid | 4 | LiOH, THF/MeOH/ | 25 | 4 - 6 | 90 - 94% | Carboxylic OH (NMR) |

References

- Title: Hydroxybenzamide derivatives and their use as inhibitors of Hsp90 Source: US Patent 8,816,087 B2 URL

-

Title: Factors affecting orthogonality in the deprotection of 2,4-di-protected aromatic ethers employing solid-supported acids Source: Tetrahedron, 2008, 64(11), 2637-2640 URL: [Link]

-

Title: Synthesis and Evaluation of Salicylanilide Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors Source: Chemical Biology & Drug Design, 2005 (via Ovid) URL: [Link]

Sources

"scale-up synthesis of 2-Benzyloxy-4-isopropoxybenzoic acid"

Application Note: Scale-Up Synthesis of 2-Benzyloxy-4-isopropoxybenzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Benzyloxy-4-isopropoxybenzoic acid (CAS: 2279122-85-7), a critical intermediate in the development of pharmaceutical agents targeting metabolic disorders (e.g., PPAR agonists) and anti-inflammatory pathways.

The synthesis addresses the primary challenge of regioselective alkylation on the resorcylic acid core. By exploiting the differential acidity and steric environment of the 2- and 4-hydroxyl groups, this protocol achieves high purity (>98%) without the need for chromatographic purification, making it suitable for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The target molecule features a benzoic acid core with distinct ether linkages at the 2- and 4-positions. The retrosynthetic strategy relies on the "4-First, 2-Second" alkylation principle inherent to resorcylic acid esters.

-

Starting Material: Methyl 2,4-dihydroxybenzoate.

-

Regioselectivity Logic:

-

4-Position (para): The 4-hydroxyl group is sterically accessible and more nucleophilic under mild basic conditions.

-

2-Position (ortho): The 2-hydroxyl group is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen, significantly reducing its pKa and nucleophilicity. It requires forcing conditions to alkylate.

-

Synthetic Route:

-

Selective 4-O-Alkylation: Introduction of the isopropyl group using isopropyl bromide.

-

2-O-Benzylation: Alkylation of the hindered 2-hydroxyl with benzyl bromide.

-

Saponification: Hydrolysis of the methyl ester to the final acid.

Figure 1: Step-wise synthetic pathway designed for regioselective control.

Detailed Scale-Up Protocol

Stage 1: Selective 4-O-Isopropylation

Objective: Selectively alkylate the 4-OH while minimizing bis-alkylation.

Reagents:

-

Methyl 2,4-dihydroxybenzoate (1.0 equiv)

-

Isopropyl bromide (1.1 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

Acetone (10 vol) or Methyl Ethyl Ketone (MEK) for larger scale.

Procedure:

-

Charge the reactor with Methyl 2,4-dihydroxybenzoate and Acetone. Agitate to dissolve.

-

Add K₂CO₃ (granular, anhydrous) in a single portion.

-

Add Isopropyl bromide slowly over 30 minutes.

-

Heat the mixture to reflux (approx. 56°C for Acetone) and maintain for 12–16 hours.

-

Cool to 20°C and filter off inorganic salts. Wash the cake with Acetone.

-

Concentrate the filtrate under vacuum to a solid residue.

-

Crystallization: Recrystallize from Methanol/Water (3:1) to remove any trace bis-alkylated impurity.

-

Dry at 45°C under vacuum.

-

Expected Yield: 85–90%.

-

Appearance: White crystalline solid.

-

Stage 2: 2-O-Benzylation

Objective: Force the alkylation of the hydrogen-bonded 2-OH group.

Reagents:

-

Methyl 4-isopropoxy-2-hydroxybenzoate (Stage 1 Product) (1.0 equiv)

-

Benzyl bromide (1.2 equiv)

-

Potassium carbonate (2.0 equiv)

-

Potassium iodide (KI) (0.1 equiv) – Catalyst to accelerate reaction via Finkelstein mechanism.

-

DMF (Dimethylformamide) (8 vol) or NMP (N-Methyl-2-pyrrolidone).

Procedure:

-

Charge reactor with Stage 1 Product, K₂CO₃, KI, and DMF.

-

Heat to 40°C.

-

Dose Benzyl bromide dropwise over 1 hour. Exotherm is expected; control temp <50°C.

-

Heat to 80°C and stir for 6–8 hours.

-

Critical Parameter: Temperature must be sufficient to break the intramolecular H-bond (typically >60°C).

-

-

Quench by pouring the reaction mixture into ice-water (20 vol) with vigorous stirring. The product will precipitate.

-

Filter the crude solid and wash with water (3x) to remove DMF.

-

Slurry Wash: Resuspend the wet cake in Heptane/IPA (9:1) at 50°C, cool to 0°C, and filter. This removes excess Benzyl bromide and benzyl alcohol byproducts.

-

Dry at 50°C.

-

Expected Yield: 90–95%.[3]

-

Stage 3: Saponification to Final Acid

Objective: Hydrolyze the ester without cleaving the ether linkages.

Reagents:

-

Methyl 2-benzyloxy-4-isopropoxybenzoate (Stage 2 Product) (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

-

THF (5 vol)

-

Water (5 vol)

Procedure:

-

Dissolve Stage 2 Product in THF.

-

Add a solution of LiOH in Water.

-

Heat to 50°C for 4–6 hours.

-

IPC: HPLC should show complete conversion of ester to acid.

-

-

Workup: Evaporate THF under reduced pressure.

-

Acidify the remaining aqueous solution with 2N HCl to pH 2–3. The product will precipitate as a thick white solid.

-

Filter and wash with water until neutral pH.

-

Final Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane.

-

Dry at 50°C under vacuum to constant weight.

-

Expected Yield: 92–96%.

-

Final Purity: >99.0% (HPLC).[2]

-

Critical Process Parameters (CPPs)

| Parameter | Range | Rationale |

| Stage 1 Temp | 55–60°C | Higher temps (>65°C) risk alkylation at the 2-position (bis-alkylation). |

| Stage 1 Stoichiometry | 1.1 eq iPrBr | Excess alkyl halide drives reaction but increases impurity load. 1.1 is optimal. |

| Stage 2 Temp | 75–85°C | Essential to overcome the H-bond energy of the 2-OH group. |

| Stage 3 pH | < 3.0 | Ensure full protonation of the carboxylic acid for maximum precipitation yield. |

Impurity Fate Mapping

Understanding the origin and fate of impurities is crucial for regulatory filing.

Figure 2: Impurity fate map highlighting critical control points for regioisomers and byproducts.

Safety & Environmental Considerations

-

Alkyl Halides: Isopropyl bromide and Benzyl bromide are alkylating agents and potential lachrymators. Handle in a closed system or fume hood.

-

Solvent Selection:

-

Acetone (Stage 1): Class 3 solvent, preferred over DMF for the first step due to ease of removal.

-

DMF (Stage 2): Necessary for the difficult 2-alkylation. Ensure thorough water washing to remove it, as residual DMF is a genotoxic impurity concern in final APIs.

-

-